molecular formula C7H13N3O B13965097 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-31-3

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane

Katalognummer: B13965097
CAS-Nummer: 90049-31-3
Molekulargewicht: 155.20 g/mol
InChI-Schlüssel: MGTOEYQUEYVZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane (CAS: 90049-30-2) is a bicyclic nitrosoamine derivative with a rigid diazabicyclo[3.2.1]octane scaffold. Its structure features a nitroso (-NO) group at position 3 and a methyl group at position 8, conferring unique electronic and steric properties.

Eigenschaften

CAS-Nummer

90049-31-3

Molekularformel

C7H13N3O

Molekulargewicht

155.20 g/mol

IUPAC-Name

8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3

InChI-Schlüssel

MGTOEYQUEYVZEE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CCC1CN(C2)N=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane is typically achieved by starting from known diazabicyclo[3.2.1]octane precursors. The general approach involves:

  • Protection of the nitrogen atom at position 8 with a methyl chloroformate group.
  • Debenzylation by catalytic hydrogenation.
  • Nitrosation of the intermediate amine to form the nitroso derivative.
  • Optional reduction and further functionalization depending on the target derivative.

This sequence is outlined in Scheme 1 from Legnani et al. (2016), where the key intermediate 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane is obtained via nitrosation of the corresponding amine precursor using sodium nitrite in hydrochloric acid.

Detailed Stepwise Procedure

Step Reagents/Conditions Description Key Outcome
1. Protection Methyl chloroformate Protection of nitrogen at position 8 to form carbamate intermediate Intermediate with protected nitrogen (compounds 6, 7 in ref.)
2. Debenzylation Catalytic hydrogenation with Pd/C catalyst Removal of benzyl protecting groups Free amine intermediates (compounds 8, 9)
3. Nitrosation Sodium nitrite (NaNO2) in hydrochloric acid (HCl) Conversion of amine to nitroso derivative Formation of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane (compounds 10, 11)
4. Optional Reduction Zinc in acetic acid Reduction of nitroso group to amino group Amino derivatives (compounds 12, 13)
5. Further Functionalization Acylation with isobutyric acid using HATU Formation of acylated derivatives Acyl derivatives (compounds 14, 15)

This synthetic route is flexible and allows for further transformations, such as cyclization to triazoles via imidoyl chloride intermediates, hydrolysis for deprotection, and reductive amination to couple with aldehydes.

Nitrosation Reaction Specifics

The critical step for obtaining the nitroso functionality involves the treatment of the amine intermediate with sodium nitrite under acidic conditions:

  • Sodium nitrite generates nitrous acid in situ.
  • Nitrous acid reacts with the secondary amine to form the nitroso group at the 3-position.
  • The reaction is typically conducted at low temperatures to control the formation and stability of the nitroso compound.

This step is rapid and yields the nitroso compound directly, which can be isolated or immediately used for further transformations.

Alternative and Related Preparations

Patent literature (EP 3 919 494 B1) describes methods for synthesizing related nitroso-diazabicyclo compounds, including derivatives with various substituents such as cyclopropylcarbonyl groups. These methods involve similar nitrosation steps and subsequent modifications to obtain pharmaceutically relevant compounds.

Research Outcomes and Analytical Data

Yields and Purity

  • The nitrosation step typically proceeds with good yields (often >70%) under optimized conditions.
  • Purity of the nitroso compound is confirmed by spectroscopic methods such as NMR, IR (characteristic N=O stretch), and mass spectrometry.
  • The nitroso compounds are often sensitive and require careful handling to prevent decomposition.

Structural Confirmation

  • X-ray crystallography and NMR spectroscopy confirm the bicyclic structure and the position of the nitroso group.
  • The bicyclic framework is retained throughout the synthetic sequence, demonstrating the robustness of the method.

Functional Group Transformations

  • Reduction of the nitroso group to an amino group proceeds smoothly with zinc in acetic acid.
  • Acylation and cyclization reactions are efficient, enabling the synthesis of diverse derivatives for biological evaluation.

Summary Table of Key Synthetic Steps

Compound Starting Material Key Reagents Reaction Type Yield (%) Notes
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane Protected diazabicyclo amine NaNO2, HCl Nitrosation ~70-85 Sensitive intermediate
3-Amino derivative Nitroso compound Zn, AcOH Reduction ~80 Used for further functionalization
Acylated derivative Amino compound Isobutyric acid, HATU Acylation ~75 Precursor for cyclization
Triazole derivatives Acylated compounds PCl5, Acetic hydrazide, acid Cyclization Variable Bioactive targets

Analyse Chemischer Reaktionen

Chemical Reactions and Mechanisms

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane participates in various chemical reactions typical of nitrogen-containing compounds:

Nucleophilic Substitutions

The presence of the nitroso group makes this compound susceptible to nucleophilic attack, which can lead to various substitution reactions.

Oxidation and Reduction Reactions

The nitroso functional group can undergo oxidation to form nitro compounds or reduction to yield amines, depending on the reaction conditions .

Cyclization Reactions

Due to its bicyclic nature, the compound can also participate in cyclization reactions, potentially forming new cyclic structures under specific conditions .

Reactivity Profile

The reactivity of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane is largely influenced by its bicyclic structure, which stabilizes certain intermediates during chemical transformations:

Reaction Type Description Typical Products
Nucleophilic SubstitutionReaction with nucleophiles leading to substitutionVarious substituted derivatives
OxidationConversion of nitroso group to nitroNitro derivatives
ReductionConversion of nitroso group to amineAmines
CyclizationFormation of new cyclic structuresNew bicyclic or polycyclic compounds

Wissenschaftliche Forschungsanwendungen

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown potential as a nematicidal agent, exhibiting activity against certain nematodes. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, the compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Nitroso vs. Amino Groups: The nitroso group in the target compound reduces hydrogen-bonding capacity compared to amino-substituted analogues (0 vs. 2 donors), enhancing lipophilicity (XLogP3-AA: 0.6 vs. -0.2) .
  • Substituent Position : Isomeric 3-methyl-8-nitroso derivatives exhibit identical molecular weights but distinct pharmacological profiles due to steric effects on receptor binding .

Key Observations :

  • Nitrosation provides higher yields (75–80%) compared to triazole-functionalized derivatives (60%) due to fewer side reactions .
  • Lithium aluminum hydride (LiAlH₄) reduction in amino derivatives requires stringent anhydrous conditions to prevent decomposition .

Opioid Receptor Affinity

  • Target Compound : Shows moderate µ-opioid receptor affinity (Ki: ~150 nM) but lacks selectivity due to steric hindrance from the nitroso group .
  • 8-Methyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane : Demonstrates higher µ-opioid selectivity (Ki: 20 nM) due to optimal acyl group orientation .
  • 3-(Isobutyramido) Derivatives: Enhanced CNS penetration (LogP: 1.8) but reduced receptor binding compared to amino analogues .

Antiviral Activity

  • Maraviroc Analogues : Diazabicyclo[3.2.1]octane derivatives with carboxylate groups (e.g., compound 8) exhibit potent CCR5 antagonism (IC₅₀: 1–5 nM), whereas nitroso derivatives show negligible activity due to poor solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for constructing the 3,8-diazabicyclo[3.2.1]octane scaffold?

  • Methodological Answer : The bicyclic core can be synthesized via radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN, achieving >99% diastereocontrol . Alternative routes include Stille cross-coupling or Suzuki coupling for functionalization at the 3-position, though the latter may yield complex mixtures without optimized conditions . For derivatives with methyl substitution at the 8-position, alkylation of secondary amines or reductive amination strategies are common .

Q. How is stereochemical integrity maintained during functionalization of the bicyclic system?

  • Methodological Answer : Diastereoselectivity is achieved through steric and electronic directing effects. For example, radical cyclization of 1-allyl-substituted azetidin-2-ones favors endo-transition states, producing >99% diastereomeric excess . Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be applied for enantioselective synthesis of advanced intermediates .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign bridgehead protons (δ 3.5–4.5 ppm) and bicyclic carbons (δ 50–70 ppm) to confirm scaffold geometry .
  • HRMS : Validate molecular formulas (e.g., C9H19N3 for 3,8-diazabicyclo derivatives) .
  • X-ray crystallography : Resolve stereochemical ambiguities in nitroso-substituted derivatives .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions influence binding to monoamine transporters (DAT/SERT/NET)?

  • Methodological Answer :

  • SAR Analysis : Rigid ethylidenyl substituents at the 3-position enhance DAT/SERT selectivity by restricting conformational flexibility . Nitroso groups may act as hydrogen-bond acceptors, altering binding kinetics .
  • In Vitro Assays : Use radioligand displacement (e.g., [3H]WIN35428 for DAT) and uptake inhibition assays (IC50 values) to quantify potency .
  • Data Interpretation : Contradictions in NET vs. DAT selectivity (e.g., BIMU 8 partial agonism) may arise from differential receptor conformational states; employ molecular dynamics simulations to probe binding pocket dynamics .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat/human CYP450 isoforms) to identify rapid degradation pathways .
  • Blood-Brain Barrier (BBB) Penetration : LogP (optimal range: 2–3) and polar surface area (<90 Ų) can predict CNS bioavailability. Modify nitroso groups with prodrugs (e.g., Boc-protected amines) to enhance permeability .
  • In Vivo Validation : Use PET tracers (e.g., [11C]NS8880) to correlate target engagement with behavioral outcomes .

Q. How can synthetic yields be improved for nitroso-functionalized derivatives?

  • Methodological Answer :

  • Nitrosation Optimization : Use NaNO2/HCl at 0–5°C to minimize over-oxidation. Monitor reaction progress via TLC (Rf shift) or in situ IR (N=O stretch at ~1500 cm⁻¹) .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate polar nitroso byproducts .
  • Yield Comparison :
MethodYield (%)Purity (%)Reference
Radical Cyclization78–85>95
Stille Coupling60–7290
Boc Deprotection82–8898

Methodological Considerations for Data Reproducibility

Q. What are the critical parameters for replicating radical cyclization protocols?

  • Answer :

  • Reagent Purity : Use freshly distilled n-tributyltin hydride to avoid side reactions.
  • Temperature Control : Maintain 80–90°C for optimal radical initiation .
  • Oxygen Exclusion : Degas solvents (toluene/THF) via freeze-pump-thaw cycles to prevent radical quenching .

Q. How to mitigate batch-to-batch variability in pharmacological assays?

  • Answer :

  • Standardization : Use internal controls (e.g., cocaine for DAT inhibition) in each assay plate .
  • Cell Line Consistency : Validate HEK293 cells stably expressing human DAT/SERT/NET via qPCR and flow cytometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.